5-(Azidomethyl)benzene-1,3-dicarboxamide
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Overview
Description
5-(Azidomethyl)benzene-1,3-dicarboxamide is an organic compound with the molecular formula C9H9N5O2. It is characterized by the presence of an azidomethyl group attached to a benzene ring, which is further substituted with two carboxamide groups at the 1 and 3 positions.
Preparation Methods
The synthesis of 5-(Azidomethyl)benzene-1,3-dicarboxamide typically involves the functionalization of benzene derivatives. One common method starts with commercially available 5-aminoisophthalic acid. The azidomethyl group can be introduced through a series of reactions, including azidation of the corresponding halomethyl derivative. The reaction conditions often involve the use of azide sources such as sodium azide in the presence of a suitable solvent .
Chemical Reactions Analysis
5-(Azidomethyl)benzene-1,3-dicarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The azidomethyl group can participate in nucleophilic substitution reactions, often facilitated by copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) “click” reactions.
Reduction Reactions: The azidomethyl group can be reduced to a primary amine using reagents such as trimethylphosphine and water via the Staudinger reduction.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
5-(Azidomethyl)benzene-1,3-dicarboxamide has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the construction of triazole derivatives through click chemistry.
Materials Science: The compound is used in the functionalization of metal-organic frameworks (MOFs), enhancing their properties for applications such as gas storage and separation.
Biological Probes: The azidomethyl group allows for the incorporation of the compound into bioorthogonal labeling strategies, facilitating the study of biological processes.
Mechanism of Action
The mechanism of action of 5-(Azidomethyl)benzene-1,3-dicarboxamide primarily involves its ability to participate in click chemistry reactions. The azidomethyl group reacts with alkynes in the presence of a copper(I) catalyst to form stable triazole rings. This reaction is highly specific and efficient, making the compound valuable for bioconjugation and materials functionalization .
Comparison with Similar Compounds
Similar compounds to 5-(Azidomethyl)benzene-1,3-dicarboxamide include other azidomethyl-substituted benzene derivatives, such as:
3-Azido-5-(azidomethyl)benzene derivatives: These compounds also feature azidomethyl groups and are used in similar applications, such as the synthesis of bistriazole compounds and photoaffinity probes.
Benzene-1,3,5-tricarboxamides: These compounds have three carboxamide groups and are used in the formation of supramolecular polymers.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and functionalization opportunities compared to other similar compounds.
Properties
CAS No. |
918810-62-5 |
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Molecular Formula |
C9H9N5O2 |
Molecular Weight |
219.20 g/mol |
IUPAC Name |
5-(azidomethyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C9H9N5O2/c10-8(15)6-1-5(4-13-14-12)2-7(3-6)9(11)16/h1-3H,4H2,(H2,10,15)(H2,11,16) |
InChI Key |
GICALOOWTCKHIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)N)C(=O)N)CN=[N+]=[N-] |
Origin of Product |
United States |
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